N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
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Overview
Description
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is a chemical compound that has garnered interest in the scientific community due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a thiadiazole ring and a dimethoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized through the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization.
Attachment of the Dimethoxybenzamide Moiety: The dimethoxybenzamide group is introduced through a coupling reaction with the thiadiazole intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzamide moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiadiazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
- N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylbutanamide
Uniqueness
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide is unique due to its specific structural features, such as the presence of the dimethoxybenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H21N3O3S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H21N3O3S/c1-16(2,3)9-13-18-19-15(23-13)17-14(20)10-6-7-11(21-4)12(8-10)22-5/h6-8H,9H2,1-5H3,(H,17,19,20) |
InChI Key |
GDWXXPTZJSGCLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
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